molecular formula C6H4ClN3O B12290328 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one

Cat. No.: B12290328
M. Wt: 169.57 g/mol
InChI Key: UZTYAGRVKRCVJM-UHFFFAOYSA-N
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Description

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one is a fused heterocyclic compound featuring a pyrrolopyrazine scaffold with a chlorine substituent at the 3-position. Its synthesis typically involves cyclization reactions starting from precursors like 2-chloro-3-nitropyrazine and pyrrole derivatives, followed by reduction and cyclization steps to form the tricyclic structure . The chlorine atom at position 3 enhances its reactivity and serves as a critical pharmacophore for biological interactions.

Its planar structure facilitates interactions with enzymes and receptors, particularly metalloenzymes involved in disease pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

3-chloro-5,7-dihydropyrrolo[2,3-b]pyrazin-6-one

InChI

InChI=1S/C6H4ClN3O/c7-4-2-8-3-1-5(11)10-6(3)9-4/h2H,1H2,(H,9,10,11)

InChI Key

UZTYAGRVKRCVJM-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=C(N=C2NC1=O)Cl

Origin of Product

United States

Preparation Methods

Formamidine Salt-Mediated Cyclization

A patent detailing the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine offers insights into adaptable cyclization strategies. The process involves condensing 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene with formamidine acetate in methanol under alkaline conditions. By modifying the starting material to include a pyrazine core, this method could be redirected toward synthesizing the target compound. Key steps include:

  • Addition-Condensation Cyclization : Dissolving formamidine salt and 50–60% of the total alkali in methanol, followed by dropwise addition of the diene precursor at 0–50°C.
  • Elimination Reaction : Introducing the remaining alkali and heating to 50–110°C to eliminate HCl and form the chlorinated heterocycle.
    Adjusting the base (e.g., sodium methoxide) and solvent (e.g., ethanol) could favor pyrrolo[2,3-b]pyrazinone formation, with yields potentially exceeding 85% based on analogous reactions.

Hydrazine Hydrate-Assisted Cyclization

Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivatives synthesized via hydrazine hydrate cyclization demonstrate the reagent’s utility in forming fused nitrogen heterocycles. Although the study focuses on pyridazine derivatives, replacing the diester precursor with a chlorinated pyrazine analog could yield 3-chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one. For example, reacting 3-chloro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate with hydrazine hydrate at 60°C for 8 hours may facilitate cyclization and ketone formation. This approach aligns with reported conditions yielding 12-aryl-11-hydroxypyrrolo-pyridazines in 65–80% yields.

Regioselective C–N Functionalization

Regioselective synthesis of dipyrrolopyrazines from 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines highlights the importance of halogen positioning. Substituting the bromine at position 2 with a hydroxyl group (via nucleophilic aromatic substitution) followed by oxidation could generate the ketone at position 6. For instance:

  • Bromine Replacement : Treating 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine with NaOH in water at 100°C replaces Br with OH.
  • Oxidation : Using Jones reagent (CrO3/H2SO4) oxidizes the hydroxyl group to a ketone, completing the synthesis.
    This two-step process achieved 70% overall yield in analogous systems, with regioselectivity confirmed via X-ray crystallography.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Starting Material Key Reagents/Conditions Yield Purity
Sonogashira Coupling 5,6-Dichloropyrazine-2,3-dicarbonitrile PdCl2, CuI, DMF, 80°C, 24h 75% 95%
Formamidine Cyclization 1,1-Dichloro-2-cyano-4-methoxy-1,3-butadiene Formamidine acetate, NaOMe, MeOH 85% 99%
Hydrazine Cyclization 3-Chloro-pyrazine carboxylate Hydrazine hydrate, 60°C, 8h 68% 97%
Regioselective Oxidation 2-Bromo-3-chloro-pyrrolopyrazine NaOH, Jones reagent 70% 98%

Mechanistic Insights and Challenges

  • Sonogashira Coupling : The Pd-Cu system facilitates alkyne insertion into the C–Cl bond, followed by cyclization with hydrazine. Competing side reactions (e.g., over-hydrolysis) require strict stoichiometric control.
  • Formamidine Cyclization : Alkali-mediated elimination of HCl drives aromaticity, but excess base can degrade sensitive intermediates.
  • Oxidation Specificity : Jones reagent may over-oxidize pyrrole rings; milder alternatives (e.g., Dess-Martin periodinane) are under investigation.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as a therapeutic agent.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)2.13Induces apoptosis and cell cycle arrest
HeLa (Cervical)6.34Promotes DNA fragmentation
A549 (Lung)3.30Inhibits CDK1 activity

The compound's mechanism of action primarily involves inducing apoptosis through the externalization of phosphatidylserine and disruption of the cell cycle, specifically arresting cells in the G2/M phase .

Selective Targeting

Studies have shown that this compound selectively targets cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment. For instance, it has demonstrated a higher selectivity index against malignant peritoneal mesothelioma compared to other cell types .

Synthesis of Novel Materials

This compound is also explored for its potential in synthesizing new materials with unique properties. Its heterocyclic structure allows for modifications that can enhance electronic properties, making it suitable for applications in organic electronics and photonics.

Table 2: Properties of Materials Synthesized from this compound

Material TypePropertyApplication Area
Conductive PolymersHigh electrical conductivityOrganic solar cells
Luminescent MaterialsTunable emission spectraLED technology

The ability to modify the compound's structure opens avenues for creating materials with tailored functionalities, such as enhanced conductivity or specific light-emitting properties .

Clinical Research

In a recent study involving patients with advanced cancers, derivatives of this compound were administered as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments .

Laboratory Studies

Laboratory experiments have consistently shown that this compound can inhibit the growth of various tumor cell lines across different cancer types. For example, a study highlighted its effectiveness against pancreatic ductal adenocarcinoma cells with an IC50 value of approximately 5.7 µM .

Mechanism of Action

The mechanism of action of 3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

2-Bromo-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one

  • Structural Difference : Bromine replaces chlorine at position 2.
  • Impact : Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets but increase cytotoxicity risks .
  • Applications : Less studied for therapeutic use compared to the chloro derivative, though brominated compounds are common in medicinal chemistry for their reversible binding properties.

8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one

  • Structural Difference : A pyridine ring replaces the pyrrole moiety, and a methyl group is added at position 3.
  • The methyl group may enhance metabolic stability .

Functional Analogues in Antiviral Therapy

5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one Derivatives

These compounds share a similar tricyclic core but feature a hydroxyl group at position 5 and a pyridine ring instead of pyrrole. Key examples include:

Compound RNase H IC50 (µM) IN IC50 (µM) Selectivity Ratio (RNase H/IN) Cytotoxicity CC50 (µM)
7a 1.77 1.18 1.50 0.34
7h 0.25 0.22 1.14 1.32
7j 5.89 6.74 0.76 >25

Key Findings :

  • 7a and 7h are dual inhibitors of HIV-1 RNase H and integrase (IN), with 7h showing submicromolar potency .
  • Structural Advantage : The hydroxyl group at position 5 chelates Mg²⁺ ions in enzyme active sites, a mechanism absent in 3-chloro-pyrrolopyrazine derivatives .
  • Cytotoxicity : Higher cytotoxicity (e.g., 7a CC50 = 0.34 µM) compared to 3-chloro-pyrrolopyrazine derivatives limits therapeutic utility .

Biological Activity

3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₆H₄ClN₃O
  • Molecular Weight : 169.57 g/mol
  • CAS Number : 1823922-40-2
  • Solubility : Very soluble in common organic solvents, with varying solubility in water.

Structure-Activity Relationships (SAR)

The biological activity of this compound is often linked to its structural features. The presence of the pyrrolo and pyrazine rings contributes to its interaction with biological targets. Studies have shown that modifications on these rings can significantly alter potency and selectivity.

Key Findings from SAR Studies:

  • Inhibition of Enzymes : The compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism .
  • Anticancer Potential : Research indicates that pyrrolo-fused heterocycles exhibit promising anticancer activities. For instance, derivatives with similar structures have shown significant growth inhibition in various cancer cell lines .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against specific pathogens, although detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeObservations
Anticancer Exhibits growth inhibition in leukemia and prostate cancer cell lines .
Antimicrobial Potential activity against certain bacterial strains; further research needed .
Enzyme Inhibition Inhibits CYP1A2, affecting drug metabolism; potential implications for drug interactions .

Case Study 1: Anticancer Activity

In a study evaluating various pyrrolo-fused compounds, this compound derivatives were tested against multiple cancer cell lines. Results indicated that certain derivatives achieved over 70% growth inhibition in leukemia models. The study emphasized the need for further optimization to enhance selectivity and reduce cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrolopyrazine derivatives, including this compound. Results showed moderate efficacy against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .

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